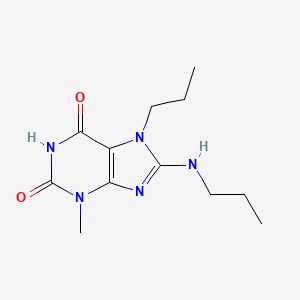

3-methyl-7-propyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione

Description

Properties

IUPAC Name |

3-methyl-7-propyl-8-(propylamino)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N5O2/c1-4-6-13-11-14-9-8(17(11)7-5-2)10(18)15-12(19)16(9)3/h4-7H2,1-3H3,(H,13,14)(H,15,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LELRXNHKTFKWHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NC2=C(N1CCC)C(=O)NC(=O)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-7-propyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common method starts with the alkylation of 3-methylxanthine with propyl bromide to introduce the propyl group at the 7-position. This is followed by the introduction of the propylamino group at the 8-position through a nucleophilic substitution reaction using propylamine. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide and elevated temperatures to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of 3-methyl-7-propyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process. Quality control measures, such as high-performance liquid chromatography, are employed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-methyl-7-propyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and amines are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted purines, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.

Scientific Research Applications

3-methyl-7-propyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

Chemistry: It serves as a model compound for studying purine chemistry and reaction mechanisms.

Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways involving purines.

Medicine: Research explores its potential as a therapeutic agent, particularly in targeting purine-related metabolic disorders.

Industry: It is utilized in the development of novel materials and as a precursor in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-methyl-7-propyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. For example, it may inhibit purine metabolism enzymes, thereby affecting nucleotide synthesis and cellular energy balance. The pathways involved include purine salvage and de novo synthesis pathways.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares key structural and molecular features of the target compound with similar derivatives:

Biological Activity

3-Methyl-7-propyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione is a purine derivative with potential biological activities that have garnered interest in medicinal chemistry. This compound's structure allows it to interact with various biological targets, potentially leading to therapeutic applications.

- IUPAC Name : 3-Methyl-7-propyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione

- Molecular Formula : C13H18N4O2

- Molecular Weight : 250.31 g/mol

The biological activity of this compound is primarily attributed to its ability to modulate enzymatic pathways and receptor interactions. It may function as an agonist or antagonist at specific purinergic receptors, influencing cellular signaling pathways involved in various physiological processes.

1. Antioxidant Activity

Research indicates that purine derivatives can exhibit antioxidant properties. These compounds may scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

2. Anti-inflammatory Effects

Studies have shown that compounds similar to 3-methyl-7-propyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione can inhibit pro-inflammatory cytokines and enzymes. This suggests potential applications in treating inflammatory conditions such as arthritis and asthma.

3. Anticancer Potential

Recent investigations into purine derivatives have indicated that they may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific mechanisms involve modulation of cell cycle regulators and apoptotic pathways.

Case Studies and Research Findings

Synthesis and Derivatives

The synthesis of 3-methyl-7-propyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. Various synthetic routes have been explored to optimize yield and purity:

- Alkylation Reactions : Involves the introduction of propyl groups via alkylation of a purine precursor.

- Functional Group Modifications : Subsequent reactions may modify the amino group to enhance biological activity.

Q & A

Q. How can the synthesis of 3-methyl-7-propyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione be optimized for higher yields?

Methodological Answer: Optimization involves:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates .

- Temperature Control : Maintaining 60–80°C prevents side reactions (e.g., decomposition) while ensuring nucleophilic substitution at the 8-position .

- Catalyst Use : Triethylamine or K₂CO₃ facilitates deprotonation and accelerates amine coupling reactions .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization improves purity (>95%) .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., propyl groups at 7- and 8-positions) and confirm hydrogen bonding patterns .

- X-ray Crystallography : Resolves crystal packing and intramolecular interactions (e.g., hydrogen bonds stabilizing the purine core) .

- Mass Spectrometry (HRMS) : Validates molecular weight (C₁₅H₂₂N₆O₂, MW 326.38) and fragmentation patterns .

Q. How can researchers assess the compound’s stability under varying conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (>200°C under inert atmospheres) .

- pH Stability Tests : Incubate in buffers (pH 2–12) and monitor degradation via HPLC. Stability is typically maintained at pH 6–8 .

- Light Sensitivity : UV-Vis spectroscopy tracks photodegradation under accelerated light exposure (e.g., 5000 lux for 48 hrs) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Methodological Answer:

- Substituent Modulation : Replace the 8-propylamino group with cyclohexylamino or benzyl groups to alter steric/electronic profiles and assess binding to adenosine receptors .

- Functional Group Additions : Introduce sulfonyl or trifluoromethyl groups at the 7-position to enhance metabolic stability .

- Biological Assays : Test analogs in enzyme inhibition assays (e.g., xanthine oxidase) and cellular models to correlate structural changes with activity .

Q. What experimental strategies resolve contradictions in reported biological activity data?

Methodological Answer:

- Standardized Assay Conditions : Replicate studies using identical cell lines (e.g., HEK-293 for receptor binding) and buffer systems to minimize variability .

- Dose-Response Curves : Calculate IC₅₀ values across multiple concentrations to account for potency differences .

- Orthogonal Validation : Confirm target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) alongside functional assays .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to model binding poses with adenosine A₂A receptors, focusing on hydrophobic interactions with the purine core .

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (50 ns trajectories) to assess stability of hydrogen bonds with residues like Asn253 .

- QSAR Models : Train models on purine derivatives to predict ADMET properties and prioritize analogs for synthesis .

Q. What methodologies identify the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

- Kinetic Studies : Measure Michaelis-Menten parameters (Km, Vmax) to determine competitive/non-competitive inhibition of xanthine oxidase .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry for target enzymes .

- Mutagenesis : Engineer enzyme variants (e.g., Ala substitutions at active sites) to pinpoint critical interaction residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.